Bismuth titanate

Descripción

Propiedades

IUPAC Name |

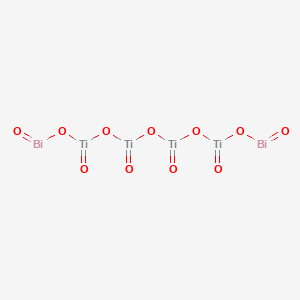

oxo-oxobismuthanyloxy-[oxo-[oxo-(oxo(oxobismuthanyloxy)titanio)oxytitanio]oxytitanio]oxytitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.11O.4Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQKEPWGUIJJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ti](O[Ti](=O)O[Ti](=O)O[Bi]=O)O[Ti](=O)O[Bi]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2O11Ti4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to Bismuth Titanate Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth titanate (BiₓTiᵧOₓ) represents a versatile class of ceramic materials renowned for their diverse and technologically significant properties, including ferroelectricity, piezoelectricity, and photocatalytic activity. The specific arrangement of bismuth, titanium, and oxygen atoms in the crystal lattice dictates these functionalities. A thorough understanding of the crystal structure is therefore paramount for tailoring material properties for a wide range of applications, from non-volatile memory devices to advanced catalytic systems. This technical guide provides an in-depth analysis of the crystal structures of prominent this compound phases, detailed experimental protocols for their characterization, and a comparative summary of their crystallographic data.

Prominent Crystal Structures of this compound

This compound exists in several stable and metastable phases, each with a unique crystal structure. The most extensively studied phases include the Aurivillius phase (Bi₄Ti₃O₁₂), the sillenite phase (Bi₁₂TiO₂₀), and the perovskite phase, often realized in solid solutions like sodium this compound (Na₀.₅Bi₀.₅TiO₃).

Aurivillius Phase: Bi₄Ti₃O₁₂

The Aurivillius phase, Bi₄Ti₃O₁₂, is a member of a broader family of layered bismuth oxides. Its structure is characterized by the alternating stacking of (Bi₂O₂) layered perovskite-like blocks.[1] This layered nature imparts a high degree of anisotropy to its electrical properties. At room temperature, Bi₄Ti₃O₁₂ typically exhibits an orthorhombic crystal structure, although a monoclinic distortion is also reported.[2][3] The crystal structure of Bi₄Ti₃O₁₂ has been determined from X-ray and neutron diffraction patterns.[2][3] While physical properties suggest monoclinic symmetry, the diffraction data are consistent with a polar orthorhombic structure.[2][3]

Sillenite Phase: Bi₁₂TiO₂₀

Bi₁₂TiO₂₀, also known as sillenite, possesses a cubic crystal structure.[4] In this structure, TiO₄ tetrahedra are located at the corners and the center of the cubic unit cell.[4] Each bismuth atom is surrounded by seven oxygen atoms.[4] This unique arrangement gives rise to interesting optical and photocatalytic properties.

Perovskite Structure: Sodium this compound (Na₀.₅Bi₀.₅TiO₃)

Sodium this compound (NBT) is a lead-free piezoelectric material that adopts a perovskite structure.[5] The exact room-temperature crystal structure of NBT has been a subject of debate, with studies suggesting rhombohedral, monoclinic, or a mixture of phases.[5][6] Upon heating, NBT undergoes phase transitions to tetragonal and cubic structures.[5]

A new orthorhombic crystal structure has also been identified for this compound nanowires, which is distinct from the more common Aurivillius structure of nanoplatelets.[7] This nanowire structure is a metastable polymorph that can be transformed into the Aurivillius structure upon annealing at temperatures above 500 °C.[7]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the prominent phases of this compound, facilitating a clear comparison.

| Phase | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| Aurivillius | Bi₄Ti₃O₁₂ | Orthorhombic | B2cb | a = 5.448, b = 5.411, c = 32.83 | [3] |

| Aurivillius (nanowire) | Bi₄Ti₃O₁₂ | Orthorhombic | - | a = 3.804, b = 11.816, c = 9.704 | [7] |

| Sillenite | Bi₁₂TiO₂₀ | Cubic | I23 | a = 10.18 | |

| Perovskite (NBT) | Na₀.₅Bi₀.₅TiO₃ | Monoclinic | Cc | - | [5] |

| Perovskite (NBT) | Na₀.₅Bi₀.₅TiO₃ | Rhombohedral | R3c | - | [6] |

| Perovskite (NBT) | Na₀.₅Bi₀.₅TiO₃ | Tetragonal | P4bm | - | [5] |

| Perovskite (NBT) | Na₀.₅Bi₀.₅TiO₃ | Cubic | Pm-3m | - | [5] |

Note: The space group for the orthorhombic Bi₄Ti₃O₁₂ nanowire phase and the lattice parameters for the various Na₀.₅Bi₀.₅TiO₃ phases were not explicitly provided in the search results.

Experimental Protocols for Crystal Structure Analysis

A combination of synthesis and characterization techniques is essential for a comprehensive analysis of the crystal structure of this compound.

Synthesis Methods

3.1.1. Hydrothermal Synthesis of Bi₄Ti₃O₁₂ Nanoparticles

This method is widely used for the low-temperature synthesis of crystalline nanoparticles.

-

Precursors : Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and titanium tetrachloride (TiCl₄) are used as bismuth and titanium sources, respectively.[2][3] Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution is used as a mineralizer.[3][8]

-

Procedure :

-

Prepare aqueous solutions of the bismuth and titanium precursors.

-

Mix the precursor solutions in the desired stoichiometric ratio (Bi:Ti = 4:3).

-

Add the alkaline solution (e.g., NaOH) to the mixture to adjust the pH and initiate precipitation.

-

Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a temperature in the range of 180–230 °C for a duration of 4–12 hours.[2][3]

-

After the reaction, allow the autoclave to cool down to room temperature.

-

Wash the resulting precipitate several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the final powder in an oven at a moderate temperature (e.g., 80 °C).

-

3.1.2. Solid-State Reaction Synthesis of Bi₁₂TiO₂₀

This conventional method involves the direct reaction of solid precursors at high temperatures.

-

Precursors : Bismuth oxide (Bi₂O₃) and titanium dioxide (TiO₂) powders are used as the starting materials.[9]

-

Procedure :

-

Weigh the precursor powders in the desired molar ratio (Bi₂O₃:TiO₂ = 6:1).

-

Mix and grind the powders thoroughly in an agate mortar with a pestle, often with the addition of a solvent like ethanol to ensure homogeneity.[9]

-

Press the mixed powder into pellets.

-

Calcine the pellets in a furnace at a high temperature, typically around 600 °C or higher, for several hours to facilitate the solid-state reaction and formation of the Bi₁₂TiO₂₀ phase.[9]

-

Characterization Techniques

3.2.1. X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure, phase purity, and lattice parameters of crystalline materials.

-

Instrumentation : A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

-

Sample Preparation : The synthesized this compound powder is typically mounted on a sample holder.

-

Data Collection :

-

Set the 2θ scan range, typically from 20° to 80°.

-

Select a suitable step size (e.g., 0.02°) and scan speed.

-

The X-ray generator is operated at a specific voltage and current (e.g., 40 kV and 40 mA).

-

-

Data Analysis :

-

The obtained diffraction pattern is compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases present.

-

Rietveld refinement , a powerful technique, is then employed to refine the crystal structure model.[10] This least-squares method fits a calculated diffraction profile to the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and other structural details.[10]

-

3.2.2. Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging and diffraction information, enabling the direct visualization of the crystal lattice and the determination of crystallographic orientation.

-

Sample Preparation : A small amount of the this compound powder is dispersed in a solvent (e.g., ethanol) and sonicated to create a suspension. A drop of the suspension is then placed on a carbon-coated copper grid and allowed to dry.

-

Imaging and Diffraction :

-

The sample is observed under a transmission electron microscope.

-

High-resolution TEM (HRTEM) images can reveal the atomic lattice fringes, providing information about the crystallinity and crystallographic orientation of the nanoparticles.

-

Selected Area Electron Diffraction (SAED) patterns are obtained from individual nanoparticles or regions of the sample. The analysis of the SAED pattern allows for the determination of the crystal structure and lattice parameters.

-

Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships between different this compound phases and the general workflow for their structural analysis.

References

- 1. cdmf.org.br [cdmf.org.br]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. imim.pl [imim.pl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Rietveld refinement - Wikipedia [en.wikipedia.org]

Different phases of bismuth titanate (Bi4Ti3O12, Bi12TiO20, Bi2Ti2O7)

An In-Depth Technical Guide to the Phases of Bismuth Titanate: Properties, Synthesis, and Potential Biomedical Applications

Abstract

Bismuth titanates, a class of ternary metal oxides, exhibit a rich polymorphism, with the most prominent phases being the Aurivillius-type Bi4Ti3O12, the sillenite-type Bi12TiO20, and the pyrochlore-type Bi2Ti2O7. These materials have garnered significant attention for their diverse and technologically important properties, including ferroelectricity, piezoelectricity, and photocatalytic activity. This guide provides a comprehensive technical overview of these three phases, targeting researchers, scientists, and drug development professionals. It details their crystal structures, physicochemical properties, and established synthesis methodologies. Experimental protocols for key synthesis techniques are provided, and quantitative data are summarized in comparative tables. Furthermore, this document explores the potential, though currently nascent, applications of bismuth titanates in the biomedical field, drawing parallels with the established medicinal use of other bismuth-based compounds.

Introduction to this compound Phases

The bismuth-titanium-oxygen (Bi-Ti-O) system is known for forming several stable crystalline compounds, each with distinct structures and properties. The specific phase formed is highly dependent on the stoichiometry of the precursors and the synthesis conditions, such as temperature.[1]

-

Bi4Ti3O12 (BIT): A member of the Aurivillius family of layered perovskites, known for its high Curie temperature and robust ferroelectric properties.[2][3]

-

Bi12TiO20 (BTO): Possesses a sillenite structure and is recognized for its photorefractive and electro-optical capabilities.[1]

-

Bi2Ti2O7: A pyrochlore-structured compound, which is often thermodynamically metastable but shows interesting dielectric properties.[4][5]

While the primary applications of these materials have been in electronics, optics, and catalysis, the established history of bismuth compounds in medicine opens avenues for their exploration in biomedical contexts.[6][7] Bismuth-based drugs are well-known for their gastroprotective and antimicrobial effects.[6] This guide aims to provide the foundational knowledge for material scientists while also inspiring drug development professionals to consider the potential of these inorganic nanomaterials in areas like drug delivery and therapy.

The Aurivillius Phase: Bi4Ti3O12 (BIT)

Bi4Ti3O12 is one of the most extensively studied bismuth titanates, primarily due to its excellent ferroelectric characteristics suitable for applications like non-volatile memory.[8]

Crystal Structure and Properties

The crystal structure of Bi4Ti3O12 is a layered perovskite, consisting of (Bi2O2)2+ layers alternating with perovskite-like (Bi2Ti3O10)2- blocks.[2] This anisotropic structure leads to properties that are highly dependent on crystallographic orientation. While physical properties may suggest monoclinic symmetry, diffraction data are often consistent with a polar orthorhombic structure.[9][10] The ferroelectric phase is stable up to a high Curie temperature of approximately 675-690°C.[2][3]

| Property | Value | Reference |

| Crystal System | Orthorhombic (or Monoclinic) | [9][10] |

| Space Group | B2cb (orthorhombic model) | [9] |

| Lattice Parameters (a, b, c) | 5.448 Å, 5.411 Å, 32.83 Å | [9][10] |

| Curie Temperature (Tc) | ~675 - 690 °C | [2][3] |

| Spontaneous Polarization (Ps) | ~50 µC/cm² along the a-axis; ~4 µC/cm² along the c-axis | [9][10] |

| Band Gap (Eg) | ~2.9 eV | [11] |

| Dielectric Constant (K') | ~200 (for 0.3 µm thin films at 1 kHz) | [12] |

Synthesis Methodologies

A variety of methods have been developed to synthesize Bi4Ti3O12, allowing for control over particle size, morphology, and crystallinity.

-

Solid-State Reaction: This conventional method involves heating a mixture of bismuth oxide (Bi2O3) and titanium oxide (TiO2) at high temperatures.[1][13] It is a straightforward process but can result in large, non-uniform particles.[13]

-

Sol-Gel Method: A wet-chemical technique that uses metal-organic precursors, such as metal alkoxides, in solution.[12][14] This method offers excellent control over stoichiometry and can produce crystalline phases at relatively low temperatures, as low as 550°C.[12]

-

Hydrothermal Synthesis: This process involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave.[15] It is particularly effective for producing well-defined nanostructures, such as nanoplatelets and nanowires, by controlling parameters like the concentration of a mineralizer (e.g., NaOH).[15][16]

-

Co-precipitation: This technique involves the simultaneous precipitation of bismuth and titanium precursors from a solution by adding a precipitating agent. The resulting precipitate is then calcined to form the desired Bi4Ti3O12 phase.[17]

Experimental Protocols

| Method | Precursors | Key Experimental Steps | Reference |

| Sol-Gel | Bismuth 2-methoxyethoxide (Bi(OCH2CH2OCH3)3), Titanium 2-methoxyethoxide (Ti(OCH2CH2OCH3)4) in 2-methoxyethanol solvent. | 1. Prepare a 0.05 M polymeric sol with a hydrolysis ratio of 6:1. 2. Deposit thin layers on a substrate. 3. Heat above the crystallization temperature (550°C) between depositions. 4. Perform a final heat treatment at 625-700°C to densify the film. | [12] |

| Hydrothermal | Precipitated Bi³⁺ and Ti⁴⁺ ions (from precursors like titanium butoxide and bismuth nitrate). | 1. Suspend washed precipitates of Bi³⁺ and Ti⁴⁺ hydroxides in a stoichiometric ratio in an NaOH or KOH solution (mineralizer). 2. Transfer the suspension to a Teflon-lined autoclave. 3. Heat hydrothermally (e.g., at 200°C for up to 38 hours). 4. Wash and dry the resulting nanoparticles. | [15][16] |

| Co-precipitation | Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O), Titanium (IV) isopropoxide (Ti[OCH(CH₃)₂]₄). | 1. Dissolve precursors in a suitable solvent in a 4:3 Bi:Ti molar ratio. 2. Add ammonium hydroxide to raise the pH to 9, causing precipitation. 3. Wash the yellow precipitate with deionized water and dry at 90°C. 4. Calcine the powder at 700°C for 2 hours to obtain the orthorhombic phase. | [17] |

The Sillenite Phase: Bi12TiO20 (BTO)

Bi12TiO20, a member of the sillenite family, is distinguished by its body-centered cubic crystal structure. Its unique optical properties make it a candidate for applications in photorefractive devices and real-time holography.[1]

Crystal Structure and Properties

The sillenite structure of Bi12TiO20 is characterized by a cubic unit cell where TiO4 tetrahedra are located at the corners and the center.[18] Each bismuth atom is surrounded by seven oxygen atoms.[18] This compound forms when heating precursor oxides at temperatures between 730–850 °C.[1] If the temperature is raised above 875 °C, it can melt and decompose into Bi4Ti3O12 and Bi2O3.[1]

| Property | Value | Reference |

| Crystal System | Cubic | |

| Space Group | I23 (T³) | |

| Structure Type | Sillenite | [1] |

| Formation Temperature | 730 - 850 °C | [1] |

| Melting Point | ~875 °C (decomposes) | [1] |

| Band Gap (Eg) | 2.3 - 3.2 eV (experimental values vary, often cited around 2.4 - 2.78 eV) | [18][19] |

Synthesis Methodologies

-

Solid-State Reaction: The most common method, involving the direct reaction of Bi2O3 and TiO2 powders at elevated temperatures (730-850 °C).[1][20]

-

Czochralski Process: This technique is used to grow large, millimeter-sized single crystals from a molten phase at approximately 880–900 °C.[1]

-

Oxidant Peroxide Method (OPM): A solution-based route that can yield pure Bi12TiO20 powders under milder crystallization conditions compared to solid-state reactions.[13]

-

Mechanical Alloying: A high-energy ball milling process that can produce nanocrystalline BTO powder without the need for high-temperature melting.

Experimental Protocols

| Method | Precursors | Key Experimental Steps | Reference |

| Solid-State Reaction | Bismuth oxide (Bi₂O₃), Titanium dioxide (TiO₂) | 1. Mix Bi₂O₃ and TiO₂ powders in the desired molar ratio (e.g., a Bi₂O₃/TiO₂ ratio of 2 has shown high photoactivity). 2. Heat the mixture in a furnace at a temperature between 730-850°C. 3. For a specific photocatalyst, calcination at 600°C has been reported. 4. Cool the furnace to obtain the final polycrystalline powder. | [1][20] |

The Pyrochlore Phase: Bi2Ti2O7

Bi2Ti2O7 has a cubic pyrochlore structure and is of interest for its dielectric properties.[5][21] However, its synthesis is challenged by its nature as a thermodynamically metastable phase.[4][5]

Crystal Structure and Properties

The pyrochlore structure belongs to the cubic Fd-3m space group.[5][21] In the A2B2O7 pyrochlore formula, the A site is occupied by Bi³⁺ and the B site by Ti⁴⁺.[21] A key challenge is that Bi2Ti2O7 tends to decompose into more stable phases like Bi4Ti3O12 and Bi2Ti4O11 at temperatures ranging from 470 to 600°C.[5] Stabilization can be achieved by introducing other elements, such as lithium, into the crystal lattice.[4]

| Property | Value | Reference |

| Crystal System | Cubic | [5][21] |

| Space Group | Fd-3m | [5][21] |

| Structure Type | Pyrochlore | [21] |

| Decomposition Temperature | ~470 - 600 °C (un-stabilized) | [5] |

| Lattice Parameter (a) | ~10.32 - 10.38 Å | [5][21] |

| Band Gap (Eg) | ~2.95 eV | [19] |

| Dielectric Constant (K') | ~140-150 (for thin films at 1 MHz) | [5] |

Synthesis and Stabilization

Due to its thermal instability, Bi2Ti2O7 is often prepared as thin films or as a stabilized ceramic.

-

Thin Film Deposition: Amorphous films can be deposited using techniques like sputtering or sol-gel methods, followed by a controlled post-deposition anneal at temperatures up to 800°C to crystallize the pyrochlore phase.[5]

-

Doping/Stabilization: The incorporation of a small amount of a stabilizing ion, such as Li⁺, can enable the formation of a stable Bi2Ti2O7 pyrochlore phase via solid-state reaction at temperatures around 800°C.[4]

Visualized Experimental and Logical Workflows

Generalized Sol-Gel Synthesis Workflow

Caption: Generalized workflow for sol-gel synthesis of bismuth titanates.

Hydrothermal Synthesis of Bi4Ti3O12 Morphologies

Caption: Influence of NaOH concentration on Bi4Ti3O12 nanoparticle morphology.[15]

Temperature-Dependent Phase Formation (Solid-State)

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bismuth - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. cdmf.org.br [cdmf.org.br]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Hydrothermal formation of bismuth-titanate nanoplatelets and nanowires: the role of metastable polymorphs - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00491G [pubs.rsc.org]

- 16. Ferroelectric bismuth-titanate nanoplatelets and nanowires with a new crystal structure - Nanoscale (RSC Publishing) DOI:10.1039/D2NR00307D [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.aip.org [pubs.aip.org]

Unveiling the Electronic Landscape: A Technical Guide to the Band Structure of Bismuth Titanate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the electronic band structure of bismuth titanate (BTO), a versatile ferroelectric material with significant potential in a range of applications, from photocatalysis to advanced drug delivery systems. Understanding the electronic properties at a fundamental level is paramount for harnessing its full capabilities. This document synthesizes key experimental and theoretical data, outlines detailed methodologies for its characterization, and presents visual workflows to facilitate a deeper understanding of its core properties.

Introduction to this compound's Electronic Structure

This compound encompasses a family of compounds with varying stoichiometries, each exhibiting unique electronic characteristics. The most commonly studied phases include the Aurivillius phase Bi₄Ti₃O₁₂, the sillenite phase Bi₁₂TiO₂₀, and the pyrochlore phase Bi₂Ti₂O₇. The electronic band structure, particularly the band gap energy (Eg), dictates the material's optical and electrical properties, including its ability to absorb light and generate charge carriers, which are critical for applications such as photocatalysis.

The valence band (VB) of this compound is primarily formed by the hybridization of O 2p and Bi 6s orbitals. The conduction band (CB), on the other hand, is mainly composed of empty Ti 3d orbitals. This composition gives rise to a material that can be tuned for various applications by modifying its electronic structure through doping or the creation of heterojunctions.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the electronic and structural properties of different this compound phases as reported in the literature.

Table 1: Crystal Structure and Lattice Parameters of this compound Phases

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

| Bi₄Ti₃O₁₂ | Orthorhombic | B2cb | 5.448 | 5.411 | 32.83 | [1] |

| Bi₁₂TiO₂₀ | Cubic | I23 | 10.186 | 10.186 | 10.186 | [1] |

| Bi₂Ti₂O₇ | Cubic | Fd-3m | 10.398 | 10.398 | 10.398 | [2] |

Table 2: Experimental and Theoretical Band Gap Energies (Eg) of this compound Phases

| Phase | Experimental Eg (eV) | Theoretical Eg (eV) | Method | Reference |

| Bi₄Ti₃O₁₂ | 3.08 - 3.6 | 2.8 - 3.4 | UV-Vis, DFT | [3] |

| Bi₁₂TiO₂₀ | 2.4 - 3.2 | 2.5 - 3.1 | UV-Vis, DFT | [1] |

| Bi₂Ti₂O₇ | 2.6 - 3.5 | 2.7 - 3.3 | UV-Vis, DFT | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experimental techniques used to characterize the electronic band structure of this compound.

Synthesis of this compound Nanoparticles (Solid-State Reaction)

This protocol describes a common method for synthesizing Bi₄Ti₃O₁₂ nanoparticles.

Materials:

-

Bismuth(III) oxide (Bi₂O₃)

-

Titanium(IV) oxide (TiO₂)

-

Mortar and pestle

-

High-temperature furnace

Procedure:

-

Stoichiometric amounts of Bi₂O₃ and TiO₂ powders are weighed and thoroughly mixed in a 2:3 molar ratio.

-

The mixed powders are ground together in an agate mortar for at least 30 minutes to ensure homogeneity.

-

The ground powder is transferred to an alumina crucible.

-

The crucible is placed in a high-temperature furnace and heated to 800-900 °C for 2-4 hours in an air atmosphere.

-

After the calcination process, the furnace is allowed to cool down to room temperature naturally.

-

The resulting Bi₄Ti₃O₁₂ powder is collected and gently ground for further characterization.

UV-Visible Diffuse Reflectance Spectroscopy (DRS) for Band Gap Determination

This protocol outlines the steps to determine the optical band gap of this compound powders.

Instrumentation:

-

UV-Vis Spectrophotometer equipped with a diffuse reflectance accessory (e.g., an integrating sphere).

-

Reference standard (e.g., BaSO₄ or a calibrated white standard).

Procedure:

-

The this compound powder is pressed into a compact pellet or loaded into a powder sample holder.

-

A baseline spectrum is recorded using the reference standard.

-

The diffuse reflectance spectrum of the this compound sample is recorded over a wavelength range of 200-800 nm.

-

The reflectance data (R) is converted to absorbance (A) using the Kubelka-Munk function: F(R) = (1-R)² / 2R.

-

The optical band gap (Eg) is determined using a Tauc plot. The Tauc equation is (αhν)n = A(hν - Eg), where α is the absorption coefficient, hν is the photon energy, A is a constant, and n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

-

A graph of (F(R)hν)n versus hν is plotted.

-

The linear portion of the plot is extrapolated to the energy axis (where (F(R)hν)n = 0) to obtain the band gap energy Eg.

X-ray Photoelectron Spectroscopy (XPS) for Valence Band Analysis

This protocol describes the procedure for analyzing the valence band edge of this compound.

Instrumentation:

-

X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

-

Argon ion gun for surface sputtering (optional).

Procedure:

-

The this compound sample (powder or thin film) is mounted on a sample holder using conductive carbon tape.

-

The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS system.

-

A survey scan is performed to identify the elements present on the surface.

-

High-resolution spectra of the Bi 4f, Ti 2p, O 1s, and C 1s core levels are acquired. The C 1s peak at 284.8 eV is typically used for charge referencing.

-

A high-resolution spectrum of the valence band region (typically 0-15 eV binding energy) is acquired.

-

The valence band maximum (VBM) is determined by extrapolating the leading edge of the valence band spectrum to the baseline.

Mott-Schottky Analysis for Flat-Band Potential Determination

This electrochemical method is used to determine the flat-band potential and carrier density of n-type or p-type semiconductor materials like this compound.

Instrumentation:

-

Potentiostat with impedance measurement capabilities.

-

Three-electrode electrochemical cell.

-

Working electrode: this compound film deposited on a conductive substrate (e.g., FTO glass).

-

Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter electrode: Platinum wire or foil.

-

Electrolyte: A suitable aqueous solution (e.g., 0.5 M Na₂SO₄).

Procedure:

-

The three electrodes are assembled in the electrochemical cell containing the electrolyte.

-

The open-circuit potential is measured to allow the system to stabilize.

-

Impedance measurements are performed at a fixed frequency (typically 1 kHz) over a range of applied DC potentials.

-

The capacitance (C) of the space-charge region is calculated from the imaginary part of the impedance.

-

A Mott-Schottky plot is constructed by plotting 1/C² versus the applied potential (V).

-

For an n-type semiconductor, the plot will have a positive slope, and for a p-type semiconductor, the slope will be negative.

-

The flat-band potential (Vfb) is determined by extrapolating the linear portion of the plot to the x-axis (where 1/C² = 0).

-

The donor or acceptor density (ND or NA) can be calculated from the slope of the linear region.

Theoretical Modeling: Density Functional Theory (DFT)

First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for investigating the electronic band structure and density of states (DOS) of this compound.

Computational Workflow

The following diagram illustrates a typical workflow for calculating the electronic band structure of this compound using DFT.

DFT calculation workflow for electronic band structure.

Detailed DFT Protocol

Software:

-

Quantum ESPRESSO, VASP, or other plane-wave DFT codes.

Parameters:

-

Input Structure: Start with the experimental crystal structure of the desired this compound phase.

-

Pseudopotentials: Use appropriate pseudopotentials for Bi, Ti, and O atoms (e.g., ultrasoft or PAW).

-

Exchange-Correlation Functional: A functional like the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) can be used for initial relaxations. For more accurate band gap calculations, a hybrid functional such as HSE06 is recommended.

-

Plane-Wave Cutoff Energy: A cutoff energy of at least 400-500 eV should be used, and convergence with respect to this parameter should be checked.

-

k-point Mesh: A Monkhorst-Pack grid of sufficient density (e.g., 4x4x4 or higher) should be used for the Brillouin zone integration during the SCF calculation. A denser mesh may be required for DOS calculations.

-

Convergence Criteria: Set tight convergence criteria for both the electronic self-consistency loop (e.g., 10⁻⁸ eV) and the ionic relaxation (e.g., 10⁻³ eV/Å).

-

Band Structure Calculation: After the SCF calculation, a non-self-consistent calculation is performed along a high-symmetry path in the Brillouin zone to obtain the band structure.

-

Density of States Calculation: A separate non-self-consistent calculation with a denser k-point mesh is performed to obtain an accurate DOS.

Signaling Pathways and Logical Relationships

The electronic band structure of this compound is central to its functionality in various applications, particularly in photocatalysis. The following diagram illustrates the fundamental mechanism of photocatalytic degradation of organic pollutants.

Photocatalytic degradation mechanism of organic pollutants.

Conclusion

This technical guide provides a foundational understanding of the electronic band structure of this compound, supported by quantitative data, detailed experimental protocols, and theoretical modeling workflows. For researchers and professionals in materials science and drug development, this information is crucial for designing and optimizing this compound-based materials for a wide array of innovative applications. The ability to precisely characterize and engineer the electronic properties of this versatile material will undoubtedly pave the way for future advancements in photocatalysis, sensing, and targeted therapeutic systems.

References

Synthesis of bismuth titanate nanoparticles

An In-depth Technical Guide to the Synthesis of Bismuth Titanate Nanoparticles

Introduction

This compound (Bi-Ti-O) compounds represent a significant class of functional materials with diverse applications stemming from their unique ferroelectric, piezoelectric, photocatalytic, and electro-optic properties.[1] The synthesis of these materials at the nanoscale has garnered considerable attention, as the properties of this compound can be tailored by controlling particle size, morphology, and crystal structure.[2] This guide provides a comprehensive overview of the primary methods for synthesizing this compound nanoparticles, with a focus on two prominent phases: the Aurivillius phase (Bi4Ti3O12) and the sillenite phase (Bi12TiO20).[1][3]

This document is intended for researchers, scientists, and professionals in drug development who may leverage these nanoparticles for applications such as photocatalytic degradation of organic pollutants, advanced bioimaging, and as components in novel therapeutic systems.[4][5]

Core Synthesis Methodologies

Several chemical routes have been developed to produce this compound nanoparticles with controlled characteristics. The most prevalent methods include the sol-gel process, hydrothermal synthesis, co-precipitation, and solid-state reactions. Each method offers distinct advantages concerning control over particle size, morphology, purity, and scalability.

Sol-Gel Synthesis

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. It involves the transition of a system from a liquid "sol" into a solid "gel" phase. This method allows for excellent control over the chemical composition and microstructure of the final product at a molecular level.[6][7]

Experimental Protocol

A typical sol-gel synthesis for Bi4Ti3O12 nanoparticles is as follows:[6][8]

-

Precursor Solution A Preparation: Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) is dissolved in an acidic medium, such as acetic acid or nitric acid, under continuous stirring.[6][9] For example, Bismuth(III) nitrate pentahydrate can be dissolved in 30 ml of 60% nitric acid.[7]

-

Precursor Solution B Preparation: A titanium precursor, such as titanium isopropoxide (Ti[OCH(CH₃)₂]₄) or tetrabutyl titanate (Ti(OC₄H₉)₄), is dissolved in a suitable solvent like 2-methoxyethanol or stabilized with a chelating agent like acetylacetone.[8][10]

-

Mixing and Sol Formation: The titanium precursor solution is slowly added to the bismuth precursor solution under vigorous stirring. The mixture is then heated, typically at temperatures around 70-80°C, for several hours (e.g., 2 hours) to promote hydrolysis and condensation reactions, leading to the formation of a stable sol.[6][7]

-

Gelation: The pH of the sol is adjusted (e.g., to pH 2) to control the gelation process.[6] The sol is then dried in an oven at approximately 100°C for 24 hours to form a xerogel.[6]

-

Calcination: The dried gel is ground into a fine powder and calcined at elevated temperatures. The calcination temperature is critical for the formation of the desired crystalline phase. A single orthorhombic phase of Bi4Ti3O12 is typically obtained after calcining at 700°C for 2 hours.[6]

Workflow for Sol-Gel Synthesis

Caption: Workflow of the Sol-Gel Synthesis Method.

Quantitative Data for Sol-Gel Synthesis

| Precursors | Bi:Ti Ratio | Solvent | Temp. (°C) | Time (h) | Calcination Temp. (°C) | Particle Size | Ref. |

| Bi(NO₃)₃·5H₂O, Ti(OC₄H₉)₄ | 4:3 | Acetic Anhydride, Ethanediol | - | - | 900 | 35-60 nm | [8] |

| Bi(NO₃)₃·5H₂O, Ti-isopropoxide | 4:3 | Acetic Acid | 80 | 2 | 700 | 0.5-1.5 µm | [6] |

| Bi(OCH₂CH₂OCH₃)₃, Ti(OCH₂CH₂OCH₃)₄ | 4:3 | 2-Methoxyethanol | - | - | 550-700 | 0.3 µm (thin film) | [11] |

Hydrothermal Synthesis

Hydrothermal synthesis involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This method is highly effective for producing well-crystallized nanoparticles with controlled morphology by varying parameters such as temperature, pH, and reaction time.[12][13]

Experimental Protocol

A representative hydrothermal protocol for synthesizing Bi4Ti3O12 and Bi12TiO20 nanoparticles is as follows:[12][14]

-

Precursor Preparation: Bismuth nitrate (Bi(NO₃)₃) and a titanium source like titanium isopropoxide or titanium sulfate (Ti(SO₄)₂) are used as starting materials.[6][14]

-

Solution Mixing: The precursors are mixed in an aqueous solution. A mineralizer, typically a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to adjust the pH of the final solution (e.g., pH 9 to 13).[6][12] Polyethylene glycol (PEG) can be added as a surfactant to control morphology.[14]

-

Hydrothermal Reaction: The resulting suspension is transferred into a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 150-200°C) for a set duration (e.g., 5 to 24 hours).[6][15]

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The precipitate is collected, washed multiple times with deionized water and ethanol to remove any unreacted ions, and finally dried. A key advantage is that crystalline powders can often be obtained without a subsequent calcination step.[6]

Workflow for Hydrothermal Synthesis

Caption: Workflow of the Hydrothermal Synthesis Method.

Quantitative Data for Hydrothermal Synthesis

| Target Phase | Precursors | pH | Temp. (°C) | Time (h) | Resulting Morphology / Size | Band Gap (eV) | Ref. |

| Bi4Ti3O12 | Bi(NO₃)₃, Ti-isopropoxide | 13 | 150 | 5-15 | Orthorhombic fine powders | - | [6] |

| Bi4Ti3O12 | Bi³⁺, Ti⁴⁺ ions | 9-12 | - | - | Spherical NPs, 64.9-97.0 nm | 3.20 - 2.60 | [12] |

| Bi4Ti3O12 | Bi³⁺, Ti⁴⁺ ions | - | 200 | - | Nanoplatelets (10 nm thick) | - | [3] |

| Bi12TiO20 | Bi(NO₃)₃, Ti(SO₄)₂ | - | - | - | Various nanostructures | ~2.7 | [14] |

| K₀.₅Bi₀.₅TiO₃ | - | - | 180 | 12 | Tetragonal NPs | - | [15] |

Co-Precipitation Method

Co-precipitation is a straightforward and scalable method for synthesizing nanoparticles. It involves the simultaneous precipitation of multiple ions from a solution to form a homogeneous, mixed precursor powder, which is then calcined to yield the final product.[16][17]

Experimental Protocol

A typical co-precipitation synthesis for Bi4Ti3O12 nanoparticles is as follows:[16][18]

-

Precursor Solution: Stoichiometric amounts of bismuth nitrate pentahydrate and titanium (IV) isopropoxide (Bi:Ti mole ratio of 4:3) are dissolved in a suitable medium.[16]

-

Precipitation: A precipitating agent, such as ammonium hydroxide or oxalic acid, is added to the mixed precursor solution to induce precipitation.[18] The pH is carefully controlled (e.g., adjusted to pH 9) to ensure complete and uniform precipitation.[18]

-

Precursor Processing: The resulting precipitate (often yellow) is collected, washed thoroughly with deionized water to remove impurities, and dried at a low temperature (e.g., 90°C).[18]

-

Calcination: The dried precursor powder is calcined at a high temperature to induce the formation of the crystalline this compound phase. A single-phase orthorhombic structure of Bi4Ti3O12 is typically achieved after calcination at 700°C for 2 hours.[16][18]

Workflow for Co-precipitation Synthesis

Caption: Workflow of the Co-Precipitation Synthesis Method.

Quantitative Data for Co-Precipitation Synthesis

| Precursors | Bi:Ti Ratio | Precipitant | pH | Calcination Temp. (°C) | Time (h) | Particle Size | Ref. |

| Bi(NO₃)₃·5H₂O, Ti-isopropoxide | 4:3 | Ammonium Hydroxide | 9 | 700 | 2 | Microparticles | [18] |

| Bi(NO₃)₃·5H₂O, Ti-isopropoxide | 4:3 | Oxalic Acid | - | 700 | 2 | - | [16] |

| Bi(NO₃)₃·5H₂O, Ti(O-n-C₄H₉)₄ | 4:3 | - | - | 700 | - | 175 nm | [18] |

| - | - | - | - | 550 | - | - | [19] |

Solid-State Reaction Method

The solid-state reaction method is a traditional and straightforward technique for producing ceramic powders. It involves mixing solid precursors and heating them at high temperatures to allow for diffusion and reaction in the solid state. While simple, this method often requires high calcination temperatures and can lead to larger, agglomerated particles.[20][21]

Experimental Protocol

A typical solid-state reaction for synthesizing Bi4Ti3O12 nanoparticles is as follows:[20]

-

Precursor Mixing: High-purity oxide or carbonate powders, such as bismuth oxide (Bi₂O₃) and titanium dioxide (TiO₂), are weighed in stoichiometric ratios.[21][22]

-

Milling: The precursor powders are intimately mixed and ground, often using a ball milling process, to increase the contact area between reactants and enhance reaction kinetics.[22]

-

Calcination: The milled powder mixture is placed in a crucible and calcined at a high temperature, typically 800°C or higher, for an extended period (e.g., 1-10 hours) to form the desired this compound phase.[20][22] The use of nano-sized reactant powders (e.g., nano-TiO₂) can accelerate the synthesis process and lower the required thermal budget.[21]

Workflow for Solid-State Reaction

Caption: Workflow of the Solid-State Reaction Method.

Quantitative Data for Solid-State Reaction

| Precursors | Milling Time (h) | Calcination Temp. (°C) | Time (h) | Resulting Phase/Size | Ref. |

| Bi₂O₃, TiO₂ | - | 800 | 1 | Orthorhombic Bi4Ti3O12, ~55 nm | [20] |

| BaO, Bi₂O₃, TiO₂ | 20-30 | 700 | 6-10 | Barium this compound, ~35 nm | [22] |

| Na₂CO₃, Bi₂O₃, TiO₂ | - | >600 | - | Sodium this compound | [23] |

Conclusion and Outlook for Drug Development

The synthesis of this compound nanoparticles can be achieved through various methods, each with its own set of parameters that influence the final product's characteristics.

-

Sol-gel and co-precipitation methods offer excellent control over stoichiometry and homogeneity at relatively low temperatures.[6][18]

-

Hydrothermal synthesis excels in producing highly crystalline nanoparticles with controlled morphologies without the need for high-temperature calcination.[3][6]

-

Solid-state reaction is a simple and scalable method but typically requires higher temperatures and yields larger particles.[20]

For professionals in drug development and biomedical research, the unique properties of bismuth-based nanoparticles are particularly promising.[4] Their high photocatalytic activity under visible light can be harnessed for the degradation of persistent organic pollutants and for photodynamic therapy.[2][14] Furthermore, the high atomic number of bismuth makes these nanoparticles excellent contrast agents for X-ray computed tomography (CT), opening avenues for their use in diagnostics and theranostics.[5][24] The ability to synthesize these materials with tailored sizes and surface properties is crucial for optimizing their biocompatibility and efficacy in these advanced applications.[24][25] Continued research into refining these synthesis techniques will be vital for unlocking the full potential of this compound nanoparticles in medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ferroelectric bismuth-titanate nanoplatelets and nanowires with a new crystal structure - Nanoscale (RSC Publishing) DOI:10.1039/D2NR00307D [pubs.rsc.org]

- 4. The versatile biomedical applications of bismuth-based nanoparticles and composites: therapeutic, diagnostic, biosensing, and regenerative properties - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00283A [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journal.uctm.edu [journal.uctm.edu]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. Structure, Dielectric, and Thermal Behavior of this compound Nanoparticles | Semantic Scholar [semanticscholar.org]

- 13. Hydrothermal formation of bismuth-titanate nanoplatelets and nanowires: the role of metastable polymorphs - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00491G [pubs.rsc.org]

- 14. Hydrothermal synthesis of nanostructures Bi12TiO20 and their photocatalytic activity on acid orange 7 under visible light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. JCPR [jcpr.or.kr]

- 17. rroij.com [rroij.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.aip.org [pubs.aip.org]

- 21. impact.ornl.gov [impact.ornl.gov]

- 22. Phase Development of Barium this compound by Modified Solid State Route – Material Science Research India [materialsciencejournal.org]

- 23. osti.gov [osti.gov]

- 24. researchgate.net [researchgate.net]

- 25. Bismuth-based nanoparticles and nanocomposites: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Bismuth Titanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of bismuth titanate (Bi₄Ti₃O₁₂), a lead-free piezoelectric ceramic with significant potential in various advanced applications. This document is tailored for researchers, scientists, and drug development professionals who are interested in the material's fundamental characteristics, synthesis, and potential applications, particularly in areas analogous to drug delivery and photocatalytic degradation.

Physical Properties of this compound

This compound is a member of the Aurivillius family of mixed bismuth-oxide ferroelectrics with a layered perovskite structure. Its properties can vary depending on the specific stoichiometry (e.g., Bi₄Ti₃O₁₂, Bi₁₂TiO₂₀, Bi₂Ti₂O₇) and morphology. This guide primarily focuses on the most common form, Bi₄Ti₃O₁₂.

Crystal Structure

This compound (Bi₄Ti₃O₁₂) possesses a layered perovskite structure. This structure consists of bismuth oxide layers [(Bi₂O₂) ²⁺] alternating with perovskite-like blocks [(Bi₂Ti₃O₁₀)²⁻] stacked along the c-axis. Below its Curie temperature of approximately 675°C, Bi₄Ti₃O₁₂ exhibits a monoclinic crystal system. However, it is often described with a pseudo-orthorhombic symmetry for convenience. Nanoparticles of this compound can also exhibit different morphologies, such as nanoplatelets and nanowires, which can influence their crystal structure and properties.[1]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy comparison. These values can be influenced by factors such as synthesis method, doping, and microstructure.

| Property | Value | Notes |

| Molar Mass | 1171.5 g/mol | For Bi₄Ti₃O₁₂.[2] |

| Density | 7.95 g/cm³ | For Bi₄Ti₃O₁₂.[2][3] |

| Melting Point | Decomposes above 875 °C | Bi₁₂TiO₂₀ melts at 875°C and decomposes into Bi₄Ti₃O₁₂ and Bi₂O₃.[2] |

| Curie Temperature (T_c) | ~675 °C (948 K) | The temperature at which the material transitions from a ferroelectric to a paraelectric phase.[4] |

| Dielectric Constant (ε_r) | 120 (a-axis), 205 (b-axis) at room temperature | Highly anisotropic. Can range from 1000 to 3000 in doped or composite ceramics.[5][6] |

| Dielectric Loss (tan δ) | 0.0002 - 0.1 | Varies with frequency, temperature, and material composition.[5] |

| Remanent Polarization (P_r) | ~4 µC/cm² (c-axis), ~50 µC/cm² (a-axis) | The polarization remaining after the removal of an external electric field. Doping can significantly alter this value. For Tb-doped Bi₄Ti₃O₁₂, P_r can be >16 µC/cm².[7] |

| Coercive Field (E_c) | High | The electric field required to reverse the polarization. For Tb-doped Bi₄Ti₃O₁₂, E_c can be around 75 kV/cm.[7] |

| Piezoelectric Coefficient (d₃₃) | ~20.0 pC/N | For Nb-doped Bi₄Ti₃O₁₂.[8] |

| Optical Band Gap (E_g) | ~3.6 eV | Can be tuned, for instance, by Nd substitution, where it increases from 3.4 to 3.5 eV.[9][10] |

| Refractive Index | Anisotropic | Exhibits a large nonlinear refractive index.[9] |

| Electrical Conductivity | 10⁻⁹ to 10⁻¹³ (Ω·cm)⁻¹ at room temperature | Can be influenced by doping; donor dopants like Nb can decrease conductivity.[8] |

Chemical Properties of this compound

Chemical Stability and Reactivity

Bismuth titanates demonstrate excellent chemical stability under ambient conditions. They are generally insoluble in water and common organic solvents.[3] However, under strongly acidic conditions (pH < 1), they can undergo slow decomposition. The material is thermally stable up to high temperatures, with Bi₁₂TiO₂₀ being stable up to its decomposition temperature of 875°C.[3]

Photocatalytic Activity

This compound has garnered significant interest for its photocatalytic properties, enabling the degradation of organic pollutants under light irradiation.[11][12] This activity stems from its electronic band structure, which allows for the generation of electron-hole pairs upon light absorption. These charge carriers can then participate in redox reactions with adsorbed molecules, leading to their decomposition. The photocatalytic efficiency can be influenced by the material's morphology, crystal structure, and the presence of dopants or heterojunctions.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research and development.

Synthesis Methodologies

This is a conventional method for producing polycrystalline this compound ceramics.

-

Precursor Mixing: Stoichiometric amounts of high-purity bismuth oxide (Bi₂O₃) and titanium dioxide (TiO₂) powders are intimately mixed.[10] For doped materials, the corresponding metal oxides or carbonates are added at this stage.

-

Milling: The powder mixture is ball-milled, often in an ethanol medium with zirconia milling media, for an extended period (e.g., 24 hours) to ensure homogeneity.[13]

-

Calcination: The milled powder is dried and then calcined at a high temperature, typically in the range of 700-850°C for several hours, to form the desired this compound phase.[10][14]

-

Pelletizing and Sintering: The calcined powder is mixed with a binder (e.g., polyvinyl alcohol), pressed into pellets, and then sintered at a higher temperature (e.g., 1000-1150°C) to achieve high density.[15][16]

The sol-gel method offers better control over stoichiometry, purity, and particle size at lower processing temperatures.

-

Precursor Solution Preparation: Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) is dissolved in a suitable solvent like acetic acid.[17] Titanium isopropoxide (Ti[OCH(CH₃)₂]₄) is stabilized with a chelating agent like acetylacetone and dissolved in a solvent such as 2-methoxyethanol.[8]

-

Sol Formation: The bismuth and titanium precursor solutions are mixed under vigorous stirring to form a homogeneous sol.

-

Gelation: The sol is then hydrolyzed by the addition of water or allowed to age, leading to the formation of a gel.

-

Drying and Calcination: The gel is dried in an oven (e.g., at 100°C) to remove solvents, resulting in a xerogel. The dried gel is then ground and calcined at temperatures typically between 500°C and 800°C to crystallize the this compound phase.[18][19]

This method is used to synthesize crystalline nanoparticles with controlled morphology.

-

Precursor Preparation: A precursor is typically prepared by coprecipitation. For example, an aqueous solution of bismuth nitrate and a titanium precursor are mixed, and a precipitating agent like ammonia is added.[4]

-

Hydrothermal Treatment: The precursor precipitate is dispersed in an aqueous solution (often alkaline, e.g., NaOH) and sealed in a Teflon-lined stainless-steel autoclave.[4]

-

Heating: The autoclave is heated to a specific temperature (e.g., 180-200°C) and maintained for a set duration (e.g., 3-24 hours).[1][4]

-

Product Recovery: After cooling, the product is collected by centrifugation, washed thoroughly with deionized water and ethanol, and dried.

Characterization Techniques

XRD is used to determine the crystal structure, phase purity, and lattice parameters of the synthesized material.

-

Sample Preparation: The powdered sample is placed in a sample holder and flattened to ensure a smooth surface.

-

Data Collection: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) over a range of 2θ angles.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases present. Rietveld refinement can be used for detailed structural analysis.[20]

SEM and TEM are employed to investigate the morphology, particle size, and microstructure of the material.

-

Sample Preparation: For SEM, the powder is mounted on a stub using conductive tape and may be sputter-coated with a conductive layer (e.g., gold) to prevent charging. For TEM, the powder is dispersed in a solvent, and a drop of the suspension is placed on a TEM grid.

-

Imaging: The sample is scanned with a focused electron beam. In SEM, secondary or backscattered electrons are detected to form an image of the surface topography. In TEM, transmitted electrons are used to create a high-resolution image of the internal structure.

-

Analysis: The images are analyzed to determine particle size, shape, and the presence of any agglomeration or defects.

-

Sample Preparation: The sintered ceramic pellet is polished to have parallel faces, and conductive electrodes (e.g., silver paste) are applied to both faces.[21]

-

Measurement: The sample is placed in a sample holder, and its capacitance and dielectric loss are measured as a function of frequency and temperature using an LCR meter.[21][22]

-

Calculation: The dielectric constant is calculated from the measured capacitance, the sample dimensions, and the permittivity of free space.

The ferroelectric properties are characterized by measuring the polarization-electric field (P-E) hysteresis loop.

-

Circuit Setup: A modified Sawyer-Tower circuit is commonly used.[6] This involves applying a high-voltage AC signal to the sample connected in series with a standard capacitor.

-

Measurement: The voltage across the sample is proportional to the applied electric field (E), and the voltage across the standard capacitor is proportional to the polarization (P). These voltages are measured using an oscilloscope or a dedicated ferroelectric test system.

-

Data Analysis: The P-E loop provides key parameters such as remanent polarization (P_r), spontaneous polarization (P_s), and coercive field (E_c).[6]

Visualizations of Key Processes

The following diagrams, created using the DOT language, illustrate important experimental workflows and the mechanism of photocatalysis.

Relevance to Drug Development Professionals

While this compound is not directly used in drug formulations, its properties and the processes it enables have relevance to the pharmaceutical and biomedical fields:

-

Photocatalysis for Environmental Remediation: The ability of this compound to degrade persistent organic pollutants in wastewater is of significant interest for mitigating the environmental impact of pharmaceutical manufacturing effluent.[12]

-

Analogous Mechanisms for Drug Delivery and Therapy: The principles of photocatalysis, involving the generation of reactive oxygen species (ROS) to break down molecules, are conceptually similar to those used in photodynamic therapy (PDT) for cancer treatment. While other bismuth-based materials are being explored for PDT, understanding the fundamental photocatalytic mechanism of this compound can provide valuable insights.[23][24]

-

Biocompatible Piezoelectric Materials: Research into lead-free piezoelectric materials like this compound is driven by the need for non-toxic components in medical devices, such as sensors and actuators. While specific biocompatibility data for this compound is still emerging, the broader class of titanate-based ceramics has been investigated for orthopedic applications, suggesting potential for future biomedical use.[16]

This guide serves as a foundational resource for understanding the multifaceted nature of this compound. Further research into its biocompatibility and functionalization will be crucial for unlocking its full potential in advanced scientific and biomedical applications.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. [PDF] Simulation and Experimental Data of P-E Hysteresis Loop in BNT and BKT | Semantic Scholar [semanticscholar.org]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. Synthesis of Nanostructured this compound Microspheres: Ingenta Connect [ingentaconnect.com]

- 5. Hydrothermal synthesis of bismuth sodium titanate particles with different morphologies | Semantic Scholar [semanticscholar.org]

- 6. Simulation and Experimental Data of P-E Hysteresis Loop in BNT and BKT [scirp.org]

- 7. Phase Development of Barium this compound by Modified Solid State Route – Material Science Research India [materialsciencejournal.org]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. Synthesis of nanostructured this compound microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of Electrical Properties of this compound | Scientific.Net [scientific.net]

- 11. Recent advancements of this compound photocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. impact.ornl.gov [impact.ornl.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Biocompatible evaluation of barium titanate foamed ceramic structures for orthopedic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Characterization of this compound Powders | Scientific.Net [scientific.net]

- 20. imim.pl [imim.pl]

- 21. Studies of Structural, Dielectric, and Impedance Spectroscopy of KBT-Modified Sodium this compound Lead-Free Ceramics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structural and Dielectric Properties of Calcium this compound (CaBi4Ti4O15) Ceramics | Scientific.Net [scientific.net]

- 23. Layered bismuth oxyhalide nanomaterials for highly efficient tumor photodynamic therapy. | Semantic Scholar [semanticscholar.org]

- 24. Photodynamic therapy based on bismuth oxyiodide nanoparticles for nondestructive tooth whitening - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Perovskite Structure of Bismuth Titanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the perovskite structure of bismuth titanate, a class of electroceramic materials garnering significant attention for their lead-free piezoelectric, ferroelectric, and high-temperature dielectric properties. This document delves into the crystallographic intricacies of various this compound compounds, details common synthesis methodologies, and presents key quantitative data to facilitate comparative analysis.

The Crystal Structure of this compound Perovskites

This compound encompasses a family of compounds with varying stoichiometries and crystal structures. The term "this compound perovskite" most commonly refers to materials that adopt the ABO3 perovskite structure or a related layered perovskite structure. Key members of this family include the Aurivillius phase Bi4Ti3O12 and the lead-free piezoelectric sodium this compound (Na0.5Bi0.5TiO3 or NBT).

The Idealized Perovskite Structure (ABO3)

The fundamental perovskite structure has the general formula ABO3. In this arrangement, the 'A' cation is typically larger than the 'B' cation. The 'B' cation resides at the center of an octahedron formed by six oxygen anions, and these octahedra share corners to form a three-dimensional network. The 'A' cations occupy the 12-fold coordinated sites within the interstices of this network.

Caption: Idealized ABO3 perovskite crystal structure.

Aurivillius Phase: Bi4Ti3O12

This compound with the formula Bi4Ti3O12 is a member of the Aurivillius family of layered perovskites.[1] Its structure consists of perovskite-like (Bi2Ti3O10)2- layers interleaved with (Bi2O2)2+ layers.[1] This layered structure results in anisotropic properties. At room temperature, Bi4Ti3O12 typically exhibits a monoclinic crystal structure, which transforms to a tetragonal phase at its high Curie temperature of approximately 675°C.[1]

Caption: Schematic of the Bi4Ti3O12 layered structure.

Sodium this compound (Na0.5Bi0.5TiO3 - NBT)

NBT is a lead-free piezoelectric material with a complex perovskite structure.[2] At room temperature, it is generally considered to have a rhombohedral (R3c) symmetry, although more recent studies suggest a more complex monoclinic (Cc) structure.[2][3] NBT undergoes a phase transition to a tetragonal phase at approximately 260-320°C and subsequently to a cubic phase at higher temperatures.[4][5]

Quantitative Crystallographic Data

The precise lattice parameters of this compound compounds are highly dependent on the specific stoichiometry, synthesis method, and any dopants present. The following tables summarize representative crystallographic data from the literature.

Table 1: Crystal Structure and Lattice Parameters of Bi4Ti3O12

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Ferroelectric | Monoclinic | B1a1 | 5.411 | 5.448 | 32.83 | ~90 | [6] |

| Ferroelectric | Orthorhombic | B2cb | 5.448 | 5.411 | 32.83 | 90 | [7] |

| Paraelectric | Tetragonal | I4/mmm | - | - | - | 90 | [8] |

| Nanowire | Orthorhombic | - | 3.804 | 11.816 | 9.704 | 90 | [1] |

Table 2: Crystal Structure and Lattice Parameters of Na0.5Bi0.5TiO3 (NBT)

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Rhombohedral | R3c | ~3.89 | ~3.89 | ~3.89 | ~89.8 | [2][3] |

| Monoclinic | Cc | - | - | - | - | [2] |

Table 3: Electrical Properties of Stoichiometric Na0.5Bi0.5TiO3 (NBT)

| Property | Value | Unit | Reference |

| Remanent Polarization (Pr) | 36.2 | μC/cm² | [2] |

| Coercive Field (Ec) | 5.76 | kV/mm | [2] |

| Piezoelectric Coefficient (d33) | ~73 | pC/N | [9] |

Experimental Protocols for Synthesis

A variety of synthesis methods are employed to produce this compound perovskites, each influencing the final properties of the material.

Solid-State Reaction for Na0.5Bi0.5TiO3 (NBT) Ceramics

This conventional method involves the high-temperature reaction of precursor powders.

Experimental Protocol:

-

Precursor Preparation: High-purity precursor powders of sodium carbonate (Na2CO3), bismuth oxide (Bi2O3), and titanium dioxide (TiO2) are weighed in stoichiometric ratios.[10]

-

Mixing: The powders are thoroughly mixed, often with a wet milling process using ethanol in an agate mortar to ensure homogeneity.[10]

-

Calcination: The mixed powder is calcined in an alumina crucible at temperatures typically ranging from 800°C to 1000°C for 2-4 hours to form the NBT phase.[5][10]

-

Grinding: The calcined powder is reground to break up agglomerates.[10]

-

Pressing: The powder is mixed with a binder (e.g., polyvinyl alcohol) and pressed into pellets.

-

Sintering: The pellets are sintered at high temperatures, typically between 1100°C and 1200°C, for several hours to achieve high density.[5]

Caption: Workflow for solid-state synthesis of NBT.

Hydrothermal Synthesis of this compound Nanoparticles

This method allows for the synthesis of crystalline nanoparticles at lower temperatures.

Experimental Protocol:

-

Precursor Solution: Bismuth nitrate (Bi(NO3)3·5H2O) is dissolved in nitric acid, and a titanium precursor such as titanium isopropoxide is used.[11]

-

pH Adjustment: The precursor solutions are mixed, and the pH is adjusted to a highly alkaline value (e.g., pH 13) using a mineralizer like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[11][12]

-

Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to temperatures between 150°C and 220°C for several hours (e.g., 5 to 38 hours).[11][12] The morphology of the resulting nanoparticles (nanoplatelets, nanowires, or nanocubes) can be controlled by adjusting the NaOH concentration, temperature, and reaction time.[12]

-

Washing and Drying: The product is collected, washed with deionized water and ethanol to remove impurities, and then dried.

Sol-Gel Synthesis of Bi4Ti3O12 Thin Films

The sol-gel method is widely used for preparing high-quality thin films.

Experimental Protocol:

-

Precursor Solution (Sol) Preparation: Bismuth nitrate (Bi(NO3)3·5H2O) and a titanium alkoxide such as titanium(IV) butoxide or titanium isopropoxide are used as precursors.[13] These are dissolved in a suitable solvent system, which may include 2-methoxyethanol and acetylacetone, to form a stable sol.[14]

-

Substrate Coating: The sol is deposited onto a substrate (e.g., platinized silicon) using a spin coater, typically at speeds around 3500 rpm for 30 seconds.[13]

-

Pyrolysis: The coated film is heated on a hot plate to remove organic solvents.

-

Annealing: The film is subjected to a heat treatment at temperatures ranging from 550°C to 700°C to crystallize the Bi4Ti3O12 phase.[14] This process may be repeated to achieve the desired film thickness.

Conclusion

The this compound perovskite family, particularly Bi4Ti3O12 and NBT, represents a significant class of functional materials with promising applications in lead-free electronic devices. Their crystal structures, which can be tailored through compositional modifications and synthesis conditions, are intrinsically linked to their desirable electrical properties. The choice of synthesis method—be it solid-state reaction for bulk ceramics, hydrothermal for nanostructures, or sol-gel for thin films—plays a critical role in determining the final microstructure and performance of the material. The data and protocols presented in this guide offer a foundational understanding for researchers and scientists working on the development and application of these advanced materials.

References

- 1. Ferroelectric bismuth-titanate nanoplatelets and nanowires with a new crystal structure - Nanoscale (RSC Publishing) DOI:10.1039/D2NR00307D [pubs.rsc.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Crystal structure and piezoelectric properties of 0.79(Na0.5Bi0.5)TiO3-0.05BaTiO3-0.16(K0.5Bi0.5)TiO3 ceramics prepared by solid–state method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Structural, Optical, and Electrical Characterization of Biochitosan/Na0.5Bi0.5TiO3 Composite Thin-Film Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hydrothermal formation of bismuth-titanate nanoplatelets and nanowires: the role of metastable polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. taylorfrancis.com [taylorfrancis.com]

A Technical Guide to Theoretical Studies on Bismuth Titanate (Bi₄Ti₃O₁₂)

Disclaimer: This guide is intended for researchers and scientists in materials science, chemistry, and physics. While the prompt mentioned drug development professionals, bismuth titanate (Bi₄Ti₃O₁₂) is primarily investigated for its applications in electronics (such as non-volatile memory), sensors, and photocatalysis, which will be the focus of this document.[1][2][3]

Introduction to this compound

This compound (Bi₄Ti₃O₁₂) is a prominent member of the Aurivillius family of layered perovskites.[2] This crystal structure is characterized by the regular intergrowth of fluorite-like bismuth oxide layers, (Bi₂O₂) ²⁺, and perovskite-like blocks, (Bi₂Ti₃O₁₀)²⁻.[4][5] This unique structure gives rise to a range of valuable properties, including high ferroelectricity, piezoelectricity, and notable photocatalytic activity.[2][6]

Theoretical studies, predominantly employing Density Functional Theory (DFT), are crucial for understanding the fundamental electronic and structural properties that govern these behaviors.[4][7] First-principles calculations allow researchers to predict material properties, clarify experimental findings, and guide the synthesis of new materials with tailored functionalities. This guide provides an in-depth overview of the computational methodologies used to study Bi₄Ti₃O₁₂ and summarizes the key theoretical findings regarding its structural, electronic, and optical properties.

Computational Methodologies

In theoretical materials science, "experiments" are computational simulations designed to model material behavior at the atomic scale. The foundational method for these studies on Bi₄Ti₃O₁₂ is Density Functional Theory (DFT).

The DFT Framework

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle is to map the complex many-electron problem onto a simpler system of non-interacting electrons in an effective potential. The accuracy of DFT calculations heavily depends on the approximation used for the exchange-correlation (XC) functional, which describes the quantum mechanical effects of electron exchange and correlation.

Common Computational Protocols

The following details outline a typical computational protocol for Bi₄Ti₃O₁₂ based on published theoretical studies.

-

Simulation Software: Calculations are commonly performed using plane-wave DFT codes such as the Vienna Ab initio Simulation Package (VASP) or CASTEP.[4][8]

-

Exchange-Correlation (XC) Functionals:

-

Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA): Functionals like Perdew-Burke-Ernzerhof (PBE) and Perdew-Wang (PW91) are widely used for structural optimization due to their computational efficiency.[7][8] However, they are known to systematically underestimate the electronic band gap of semiconductors.[4][9]

-

Hybrid Functionals: To obtain more accurate electronic and optical properties, screened Coulomb hybrid functionals like Heyd-Scuseria-Ernzerhof (HSE06) are employed.[4] These functionals mix a portion of exact Hartree-Fock exchange with a GGA functional, correcting the band gap underestimation at a higher computational cost.

-

-

Pseudopotentials and Basis Sets: The interaction between core and valence electrons is described using pseudopotentials. The Projector-Augmented Wave (PAW) and ultrasoft pseudopotential methods are common choices.[4][8] The plane-wave basis set cutoff energy is typically set to values around 500 eV to ensure convergence.[4]

-

Valence Electron Configurations: The electrons explicitly treated in the calculations are the valence electrons. For Bi₄Ti₃O₁₂, these are typically:

-

Brillouin Zone Sampling: The electronic wavefunctions are sampled in reciprocal space using a mesh of k-points, commonly generated using the Monkhorst-Pack scheme.[7]

-

Advanced Corrections: For heavy elements like bismuth, including spin-orbit coupling (SOC) can be crucial for an accurate description of the electronic band structure.[4]

Theoretical Findings on Bi₄Ti₃O₁₂ Properties

Theoretical calculations provide invaluable quantitative data on the properties of Bi₄Ti₃O₁₂. The following tables summarize key findings from various computational studies.

Structural Properties

DFT is first used to relax the atomic positions and lattice parameters of the crystal structure to find the lowest energy configuration. The calculated parameters are then compared with experimental data to validate the computational approach. Bi₄Ti₃O₁₂ has a pseudo-orthorhombic crystal structure.[4]

Table 1: Comparison of Experimental and Calculated Lattice Parameters for Bi₄Ti₃O₁₂.

| Method | a (Å) | b (Å) | c (Å) | Reference |

|---|---|---|---|---|

| Experimental | 5.448 | 5.411 | 32.83 | [4] |

| DFT (PBE) | 5.49 | 5.46 | 33.11 |[4] |

Electronic Properties

The electronic band gap is a critical parameter that determines the optical and electrical properties of a material. Theoretical studies show a significant discrepancy between band gaps calculated with standard GGA functionals and those from more accurate hybrid functionals or experimental measurements.

Table 2: Experimental and Calculated Electronic Band Gap (Eg) of Bi₄Ti₃O₁₂.

| Method | Band Gap (eV) | Gap Type | Reference |

|---|---|---|---|

| Experimental | 3.3 - 3.6 | - | [4] |

| DFT (PBE/GGA) | 2.3 | Indirect | [4] |

| DFT (LDA) | ~1.9 | Indirect | [7] |

| DFT (HSE06) | 3.3 | Indirect |[4] |

As shown in Table 2, standard GGA and LDA functionals significantly underestimate the band gap. The HSE06 hybrid functional provides a value that is in much better agreement with experimental results.[4] Most theoretical studies indicate that Bi₄Ti₃O₁₂ has an indirect band gap.[7][10] The top of the valence band is primarily composed of hybridized O 2p and Bi 6s orbitals, while the bottom of the conduction band is dominated by Ti 3d states.[2][7]

Optical and Dielectric Properties

The interaction of a material with light is described by its optical properties, which are derived from the frequency-dependent complex dielectric function.

Table 3: Calculated Dielectric Constants of Bi₄Ti₃O₁₂.

| Method | Optical Dielectric Constant (ε∞) | Macroscopic Dielectric Constant (εr) | Reference |

|---|---|---|---|

| DFT (PBE) | 6.5 - 7.0 | 25 - 39 | [4] |

| DFT (HSE06) | 5.4 - 5.7 | 20 - 32 |[4] |

Theoretical calculations show that Bi₄Ti₃O₁₂ has a high absorption coefficient in the ultraviolet region, consistent with its wide band gap.[8] These properties are fundamental to its application in optoelectronic devices and as a photocatalyst.

Application in Photocatalysis

The electronic structure of Bi₄Ti₃O₁₂ makes it a candidate for photocatalytic applications, such as the degradation of organic pollutants in water.[1][3] The mechanism, illustrated below, involves the generation of electron-hole pairs upon absorption of photons with energy greater than the material's band gap.

Upon irradiation, an electron is excited from the valence band to the conduction band, leaving a hole behind. These charge carriers migrate to the material's surface where they react with adsorbed water and oxygen molecules to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which then mineralize organic pollutants. Theoretical studies help in understanding the charge carrier mobility and band edge positions, which are critical for optimizing photocatalytic efficiency.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. scielo.br [scielo.br]

- 3. mdpi.com [mdpi.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. cdmf.org.br [cdmf.org.br]

- 6. Analysis of the electrical conductivity and activation energies of this compound (Bi4Ti3O12) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Dawn of a Functional Material: An In-depth Technical Guide to the Discovery and History of Bismuth Titanate

For Researchers, Scientists, and Drug Development Professionals